![molecular formula C6H7N5 B563232 1-méthyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2](/img/structure/B563232.png)
1-méthyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Applications De Recherche Scientifique
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives. A notable study evaluated the inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. Among the synthesized compounds, specific derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential as therapeutic agents for inflammatory diseases .
Key Findings:
- Compound 4e demonstrated IC50 values of 2.64 µM for nitric oxide production.
- The mechanism involved suppression of the TLR4/p38 signaling pathway, indicating a targeted approach to inflammation .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer therapy due to their role in cell proliferation and survival. For example, compound 12b showed promising results with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .
Key Findings:
- The synthesized compounds exhibited significant anti-proliferative activities against various cancer cell lines.
- Molecular docking studies confirmed the binding affinity of these compounds to EGFR, suggesting their potential as effective anticancer agents .
Therapeutic Applications
The diverse applications of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives extend into various therapeutic areas:
Inflammatory Diseases
- Mechanism: Inhibition of pro-inflammatory cytokines.
- Example: Compound 4e for acute lung injury treatment.
Cancer Treatment
- Mechanism: Targeting EGFR pathways.
- Example: Compound 12b for lung cancer therapy.
Neurological Disorders
- Some derivatives have shown promise in modulating neuroinflammatory responses, potentially benefiting conditions like Alzheimer's disease.
Summary Table of Key Compounds and Their Activities
Compound | Biological Activity | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound 4e | Anti-inflammatory | 2.64 | TLR4/p38 signaling pathway inhibition |
Compound 12b | EGFR inhibitor | 0.016 (WT) | Competitive inhibition at ATP-binding site |
0.236 (Mutant) |
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid . Another approach includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine .
Industrial Production Methods
While specific industrial production methods for 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Cyclization: Formation of the pyrazolo[4,3-d]pyrimidine ring system through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine is commonly used as a nucleophile in the substitution reactions.
Cyclization: Enaminonitrile and urea in the presence of acetic acid are used for cyclization.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Mécanisme D'action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Another compound in the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-d]pyrimidin-7-one: A parent molecule of sildenafil, known for its similar size, shape, and dipole moment.
Uniqueness
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a promising candidate for drug development .
Activité Biologique
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties. Its unique substitution pattern contributes to its distinct biological activities, making it a promising candidate for drug development.
Antitumor Activity
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits significant antitumor activity against various cancer cell lines. It has been shown to inhibit the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines with notable IC50 values indicating its potency. Specifically, the compound has demonstrated an IC50 value of 0.057 ± 0.003 μM against CDK2, a critical target in cancer therapy.
Case Study: Xenograft Models
In xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), compounds structurally similar to 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine have shown promising results in reducing tumor growth significantly without causing hepatotoxicity. These studies support the potential of pyrazolo derivatives as effective anticancer agents .
The mechanism through which 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its biological effects primarily involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it prevents the enzyme's interaction with cyclins, thus inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism highlights its role as a targeted therapeutic agent in oncology .
Inhibition of P-glycoprotein
Research has indicated that this compound also interacts with P-glycoprotein (P-gp), an important factor in drug resistance in cancer treatment. In studies involving OVCAR-8 cells (ovarian cancer), 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine displayed significant inhibition of colchicine binding, suggesting its potential role in overcoming drug resistance mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | IC50 Value (μM) | Biological Activity |
---|---|---|
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | 0.057 ± 0.003 | CDK2 inhibitor |
5-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | 5 | P-gp inhibitor |
Pyrazolo[4,3-d]pyrimidine derivatives | Varies | Anticancer activity across various cell lines |
Summary of Findings
The biological activity of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is characterized by its potent inhibition of CDK2 and significant antitumor effects across multiple cancer cell lines. The compound's ability to interact with P-glycoprotein further enhances its therapeutic potential by addressing drug resistance issues common in cancer treatments.
Propriétés
IUPAC Name |
1-methylpyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKKZBONXZYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.